4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) 4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)
Brand Name: Vulcanchem
CAS No.: 166878-95-1
VCID: VC0063551
InChI: InChI=1S/C9H13NO/c11-9-5-1-2-6(9)8-4-10-3-7(5)8/h5-8,10H,1-4H2/t5-,6+,7-,8+
SMILES: C1CC2C3CNCC3C1C2=O
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)

CAS No.: 166878-95-1

Main Products

VCID: VC0063551

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI) - 166878-95-1

CAS No. 166878-95-1
Product Name 4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-10-one
Standard InChI InChI=1S/C9H13NO/c11-9-5-1-2-6(9)8-4-10-3-7(5)8/h5-8,10H,1-4H2/t5-,6+,7-,8+
Standard InChIKey PLVRZBWQGYYDIP-KVFPUHGPSA-N
Isomeric SMILES C1C[C@H]2[C@@H]3CNC[C@@H]3[C@@H]1C2=O
SMILES C1CC2C3CNCC3C1C2=O
Canonical SMILES C1CC2C3CNCC3C1C2=O
Synonyms 4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)
PubChem Compound 21598158
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator